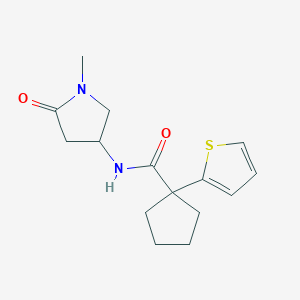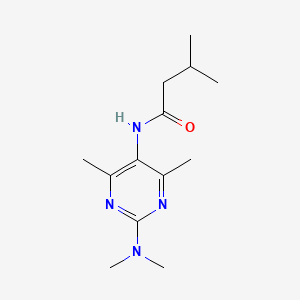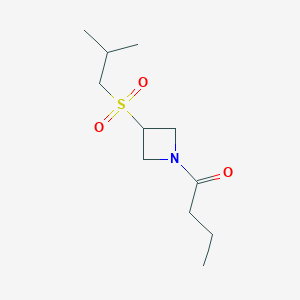
1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one, also known as DMPP, is a chemical compound that has been the subject of significant scientific research due to its potential applications in various fields. DMPP is a piperazine derivative that has been found to have a unique mechanism of action, making it a promising candidate for use in laboratory experiments.
Wirkmechanismus
1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one has been found to activate nicotinic acetylcholine receptors by binding to a specific site on the receptor. This binding leads to the opening of ion channels, which allows the influx of positively charged ions such as calcium and sodium. This influx of ions can lead to various physiological and biochemical effects.
Biochemical and physiological effects:
1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one has been shown to have a variety of biochemical and physiological effects, including the activation of nicotinic acetylcholine receptors, the release of neurotransmitters, and the modulation of ion channels. In addition, 1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one has been found to have an inhibitory effect on nitrification in soil, which can help reduce the loss of nitrogen from fertilizers.
Vorteile Und Einschränkungen Für Laborexperimente
1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one has several advantages for use in laboratory experiments, including its ability to activate specific nicotinic acetylcholine receptors and its potential as a nitrification inhibitor. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on 1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one, including its use as a tool compound for studying nicotinic acetylcholine receptors in different tissues and its potential as a nitrification inhibitor in agriculture. In addition, further research is needed to fully understand the mechanism of action of 1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one and its potential therapeutic applications in various fields.
In conclusion, 1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one is a chemical compound that has been extensively studied for its potential applications in various fields. Its unique mechanism of action and potential as a nitrification inhibitor make it a promising candidate for use in laboratory experiments. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one can be synthesized using a variety of methods, including the reaction of piperazine with acryloyl chloride and subsequent alkylation with methyl iodide. Another method involves the reaction of piperazine with 2-acetyl-1-methylpyridinium iodide followed by treatment with sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and agriculture. In neuroscience, 1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one has been shown to activate certain types of nicotinic acetylcholine receptors, which are important in the regulation of neurotransmitter release. In pharmacology, 1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one has been used as a tool compound to study the function of nicotinic acetylcholine receptors in various tissues. In agriculture, 1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one has been investigated as a nitrification inhibitor, which can help reduce the loss of nitrogen from fertilizers.
Eigenschaften
IUPAC Name |
1,5-dimethyl-4-prop-2-enoylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-8(12)11-6-9(13)10(3)5-7(11)2/h4,7H,1,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBGZCSWGTYUSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate](/img/structure/B2924410.png)


![2-Methyl-4-[(methylsulfanyl)methyl]-6-(phenylsulfanyl)pyrimidine](/img/structure/B2924415.png)



![2-[(8As)-7,7-difluoro-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2924423.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl-pyridin-3-ylamino]acetic acid](/img/structure/B2924426.png)

![(4R,6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol](/img/structure/B2924429.png)
